Durabolin

Vue d'ensemble

Description

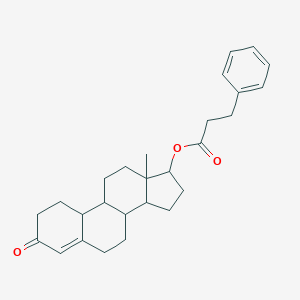

Durabolin, also known as Nandrolone Phenylpropionate, is a synthetic anabolic steroid that is derived from testosterone. It was first developed in the 1950s and has since been used in the medical field to treat a variety of conditions, such as osteoporosis, anemia, and muscle wasting.

Applications De Recherche Scientifique

1. Influence on Hormonal Response

Durabolin (nandrolone phenylpropionate) has been studied for its effects on hormonal responses. A study on women aged 19-25 years investigated Durabolin's effect on growth hormone release following insulin-induced hypoglycemia. The study found that Durabolin did not alter the growth hormone response to insulin hypoglycemia, indicating that the anabolic status of androgens does not affect circulating levels of growth hormone (Kulkarni Rd, 1971).

2. Bone Growth and Cortisone

Research on the interaction between Durabolin and cortisone in rats has been conducted. This study explored whether Durabolin could prevent the alterations produced by cortisone on growing bone in rats. The results showed that Durabolin did not prevent the alterations induced by cortisone under the experimental conditions used (Laron & Boss, 1961).

3. Leucopoietic Properties

Durabolin has been evaluated for its leucopoietic properties. A study used irradiated rats to assess the leucopoietic effect of Durabolin and other androgenic hormones. The research concluded that the androgenicity or anabolic property of a hormone like Durabolin plays a role in its leucopoietic effect, which is sex and dose-dependent (Horn, 2009).

4. Effects on Mandibular Growth

Durabolin's impact on mandibular growth was studied in rats using radiographic cephalometry and immunoradiology. The study found that Durabolin significantly affected mandibular growth in both juvenile and adult rats (Gebhardt & Pancherz, 2003).

5. Effects on Muscle Satellite Cells

A study evaluating the effect of Durabolin on the proliferation of skeletal muscle precursor cells found no significant difference in viability between muscle cells treated with Durabolin and control cultures (Ribeiro et al., 2014).

Propriétés

IUPAC Name |

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWXUGDQUBIEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859051 | |

| Record name | 3-Oxoestr-4-en-17-yl 3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Durabolin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)

![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)